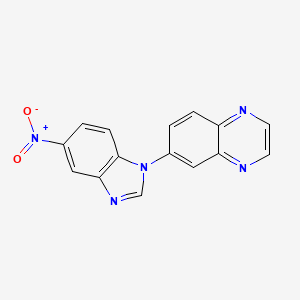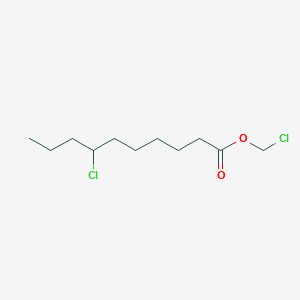![molecular formula C18H16N2 B14411080 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 81589-52-8](/img/structure/B14411080.png)
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of organic reactions. One common method includes the use of palladium-catalyzed tandem cyclization/cross-coupling reactions . This approach allows for the formation of the pyrido[4,3-B]carbazole core structure with high efficiency and selectivity.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to produce this compound on an industrial scale .
化学反应分析
Types of Reactions
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学研究应用
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
作用机制
The mechanism of action of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves its ability to intercalate into DNA, thereby disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . Additionally, this compound may generate reactive oxygen species, leading to oxidative stress and cell death .
相似化合物的比较
Similar Compounds
Ellipticine: A well-known pyrido[4,3-B]carbazole alkaloid with significant anticancer activity.
Olivacine: Another pyrido[4,3-B]carbazole alkaloid with similar biological activities.
Uniqueness
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrido[4,3-B]carbazole derivatives .
属性
CAS 编号 |
81589-52-8 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
5,7,11-trimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-5-4-6-14-16-11(2)15-9-19-8-7-13(15)12(3)18(16)20-17(10)14/h4-9,20H,1-3H3 |
InChI 键 |
DAFVXARMRZQLIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=C4C=CN=CC4=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
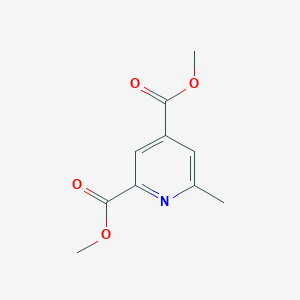
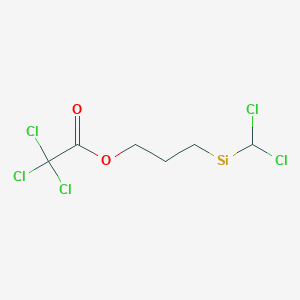
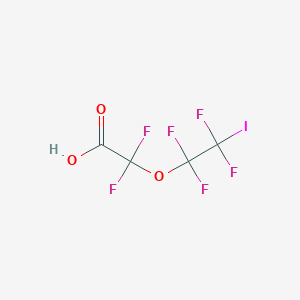

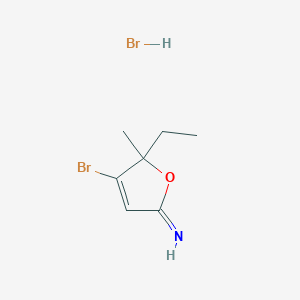
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
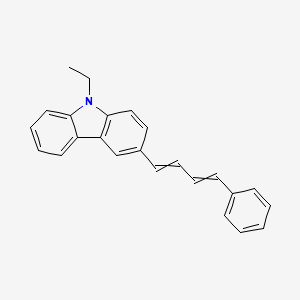
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
